molecular formula C6H4N2O B3150989 4-Isocyanatopyridine CAS No. 70067-45-7

4-Isocyanatopyridine

Cat. No.: B3150989
CAS No.: 70067-45-7
M. Wt: 120.11 g/mol
InChI Key: IGGZHDMWZNFDBQ-UHFFFAOYSA-N
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Description

4-Isocyanatopyridine (CAS: 70067-45-7) is a heterocyclic isocyanate with the molecular formula C₆H₄N₂O and a molecular weight of 120.11 g/mol . It is widely utilized in organic synthesis, particularly in nucleophilic addition reactions to form ureas, carbamates, and other derivatives. For instance, it reacts with substituted anilines to generate diphenylurea-based compounds, which are critical in agricultural biotechnology and pharmaceutical research . The compound’s pyridine ring confers enhanced electron-withdrawing properties compared to benzene-based isocyanates, making it more reactive toward nucleophiles .

Properties

IUPAC Name

4-isocyanatopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c9-5-8-6-1-3-7-4-2-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGZHDMWZNFDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70067-45-7
Record name 4-isocyanatopyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 4-Isocyanatopyridine involves the reaction of 2-aminopyridine with thionyl chloride under alkaline conditions to obtain 2-pyridinethiol. This intermediate is then chlorosulfonated to form chlorosulfonyl compounds, which are finally reacted with sodium cyanide to yield this compound .

Another preparation method includes the reaction of pyridine-4-carboxylic acid with a nitrilizing agent, such as sodium cyanide, under specific conditions to produce this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 4-Isocyanatopyridine involves its reactivity with nucleophiles. It can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This reactivity is utilized in its antibacterial activity, where it can inhibit the growth of bacteria by reacting with essential bacterial enzymes and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Pyridine-Based Isocyanates
  • 2,6-Dichloro-4-isocyanatopyridine (CAS: Not provided): This derivative features chlorine substituents at the 2- and 6-positions of the pyridine ring, increasing steric hindrance and altering reactivity. It is used in stress-response studies in plants, demonstrating superior stability under harsh conditions compared to unsubstituted 4-isocyanatopyridine . Key Difference: Chlorine atoms enhance electrophilicity but reduce solubility in polar solvents.
2.1.2 Benzene-Based Isocyanates
  • Isocyanatobenzene (Phenyl isocyanate, CAS: 103-71-9):
    • Lacks the pyridine ring, resulting in lower reactivity due to reduced electron-withdrawing effects.
    • Applications : Primarily used in polyurethane production, whereas this compound is favored in specialized syntheses requiring heteroaromatic scaffolds .
    • Hazard Profile : Similar acute toxicity (H302, H315) but less severe respiratory irritation (H335) compared to this compound .
2.1.3 Isothiocyanate Analogues
  • 4-Isothiocyanatopyridine (CAS: 76105-84-5):
    • Replaces the oxygen atom in the isocyanate group with sulfur, forming a thiocyanate (-NCS).
    • Reactivity : Thiocyanates are less electrophilic but more nucleophilic than isocyanates, leading to divergent reaction pathways (e.g., thioamide formation) .
    • Toxicity : Exhibits comparable hazards (H302, H315, H319) but additional risks due to sulfur-derived decomposition products (e.g., hydrogen sulfide) .

Halogenated Derivatives

  • 4-Iodophenyl Isothiocyanate (CAS: Not provided): Incorporates iodine at the para position, enhancing molecular weight (≈ 261 g/mol) and polarizability. Stability: More moisture-sensitive than this compound, requiring stringent storage conditions .

Heterocyclic Variants

  • 4,6-Dichloro-2-isocyanatopyrimidine (CAS: 59376-71-5):
    • A pyrimidine-based isocyanate with two chlorine substituents.
    • Electronic Effects : The pyrimidine ring (two nitrogen atoms) increases electron deficiency, accelerating reactions with amines but reducing thermal stability .

Comparative Data Table

Compound CAS Number Molecular Weight (g/mol) Key Hazards (GHS) Applications
This compound 70067-45-7 120.11 H302, H315, H319, H335 Pharmaceuticals, agrochemicals
Isocyanatobenzene 103-71-9 119.12 H302, H315 Polyurethanes, coatings
4-Isothiocyanatopyridine 76105-84-5 136.19 H302, H315, H319 Protein crosslinking
2,6-Dichloro-4-isocyanatopyridine N/A 189.02 (estimated) Not reported Stress-response studies
4-Iodophenyl Isothiocyanate N/A ~261.07 H302, H312, H332 Radiolabeling

Biological Activity

4-Isocyanatopyridine (4-ICP) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and microbiology. This article reviews the biological activity of 4-ICP, focusing on its mechanisms of action, antibacterial properties, and potential applications in cancer therapy.

This compound is characterized by its ability to form bidentate ligands with halide ions, which enhances its reactivity. This interaction is crucial for its antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The compound's mechanism of action involves:

  • Binding to Halide Ions : This allows the formation of stable complexes that inhibit bacterial growth.
  • Influencing Biochemical Pathways : 4-ICP affects the fatty acid biosynthetic process and the hexosamine pathway, which are essential for bacterial survival .

Antibacterial Activity

The antibacterial efficacy of this compound has been demonstrated in various studies. Its ability to covalently modify active sites of bacterial enzymes leads to potent inhibition of bacterial pathogens. The following table summarizes key findings related to its antibacterial activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Mechanism
Staphylococcus aureus10 µg/mLInhibition of cell wall synthesis
Streptococcus pneumoniae15 µg/mLDisruption of metabolic pathways
Escherichia coli>50 µg/mLLimited activity

Cancer Therapeutic Potential

Recent research has highlighted the potential of this compound as an adjunct in cancer therapy. It has been investigated for its role in modulating immune responses through activation of the P2RX7 receptor, which is involved in pro-inflammatory cytokine release. The following points summarize its effects:

  • P2RX7 Activation : 4-ICP has been shown to enhance the activation of dendritic cells (DCs) and promote immunogenic cell death (ICD), leading to increased tumor immunogenicity .
  • Combination Therapy : When combined with immune checkpoint inhibitors (e.g., αPD-1), 4-ICP significantly improved tumor regression rates in preclinical models. In one study, 80% of mice treated with both agents exhibited complete tumor regression .
  • Survival Benefits : Mice receiving combination therapy demonstrated prolonged survival compared to those treated with immune checkpoint inhibitors alone .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Antibacterial Efficacy : In a controlled laboratory setting, 4-ICP was tested against various bacterial strains, demonstrating significant antibacterial activity at low concentrations. The study concluded that the compound could serve as a lead candidate for developing new antibacterial agents .
  • Cancer Immunotherapy Research : A study involving murine models of lung cancer showed that treatment with 4-ICP enhanced the efficacy of αPD-1 therapy. Mice treated with both agents exhibited a marked reduction in tumor size and improved immune cell infiltration into tumors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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